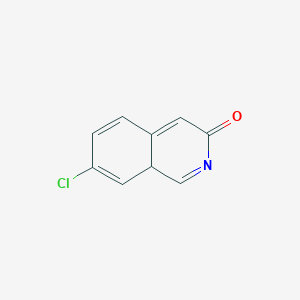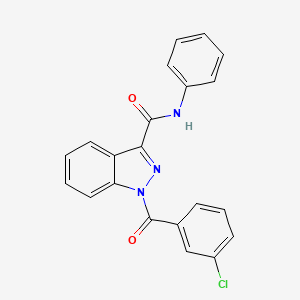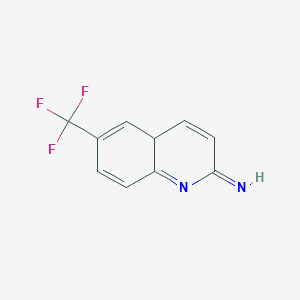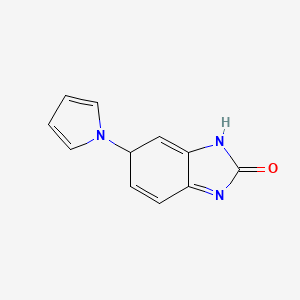
iridium(3+);oxygen(2-);heptaacetate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);oxygen(2-);heptaacetate;trihydrate, also known as iridium(III) acetate trihydrate, is a coordination compound with the chemical formula C14H27Ir3O18. This compound is notable for its use in various catalytic and electrochemical applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(III) acetate trihydrate can be synthesized through the reaction of iridium(III) chloride with acetic acid in the presence of water. The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of iridium(III) acetate trihydrate often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity iridium precursors and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Iridium(III) acetate trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand exchange reactions where acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylates or phosphines.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO2)
Reduction: Iridium(0) or lower oxidation state complexes
Substitution: Various iridium complexes with different ligands
Scientific Research Applications
Iridium(III) acetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which iridium(III) acetate trihydrate exerts its effects involves the coordination of iridium with various substrates. The iridium center can undergo redox reactions, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Iridium(III) chloride
- Iridium(IV) oxide
- Iridium(III) acetylacetonate
Comparison
Iridium(III) acetate trihydrate is unique due to its specific ligand environment and hydration state, which confer distinct properties compared to other iridium compounds. For example, iridium(III) chloride is more commonly used in homogeneous catalysis, while iridium(IV) oxide is a well-known catalyst for oxygen evolution reactions. Iridium(III) acetylacetonate, on the other hand, is often used in materials science for the deposition of iridium films.
Properties
CAS No. |
52705-52-9 |
|---|---|
Molecular Formula |
C14H27Ir3O18 |
Molecular Weight |
1060.00 g/mol |
IUPAC Name |
iridium(3+);oxygen(2-);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-7 |
InChI Key |
HHVIPSYAQAAQRK-UHFFFAOYSA-G |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ir+3].[Ir+3].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)






![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)
